Home > Products > Building Blocks P7956 > m-Iodobenzylguanidine
m-Iodobenzylguanidine - 80663-95-2

m-Iodobenzylguanidine

Catalog Number: EVT-271514
CAS Number: 80663-95-2
Molecular Formula: C16H22I2N6O4S
Molecular Weight: 640.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

m-Iodobenzylguanidine, also known as iobenguane, is a guanethidine analog that functions as an adrenergic neuron blocking agent. [, ] It is primarily recognized for its role as a radiopharmaceutical used in nuclear medicine for diagnostic imaging and therapeutic treatments. [, , , ] m-Iodobenzylguanidine exhibits a structural resemblance to norepinephrine, a neurotransmitter crucial in the sympathetic nervous system. [, , , ] This similarity allows iobenguane to target tissues rich in norepinephrine transporters, such as the adrenal medulla. [, , , , ]

Future Directions
  • Developing Novel Analogues: Research into creating new m-Iodobenzylguanidine analogs with improved properties is ongoing. [, ] This includes efforts to enhance tumor uptake, reduce normal tissue accumulation, and optimize pharmacokinetic profiles for both imaging and therapy. [, ]
  • Optimizing Treatment Protocols: The development of more effective treatment protocols for radiolabeled m-Iodobenzylguanidine is an active area of research, particularly for advanced neuroendocrine tumors. [, , , , ] This involves investigating optimal dosing regimens, combination therapies, and strategies to minimize toxicity. [, , , , ]
  • Expanding Applications in Cardiac Imaging: Further research is needed to fully explore the potential of m-Iodobenzylguanidine imaging in evaluating cardiac sympathetic nerve function in various cardiovascular diseases. [, , , ] This includes validating its prognostic value, developing standardized imaging protocols, and investigating its utility in guiding treatment decisions. [, , , ]

    Norepinephrine

    • Relevance: m-Iodobenzylguanidine (MIBG) is a structural analog of norepinephrine and utilizes the same uptake and retention mechanisms within sympathetic neurons. [, , , , , ] This shared mechanism allows MIBG to be used as a tool for imaging and treating neuroendocrine tumors that express norepinephrine transporters. [, , , , ]

    4-Chloro-3-Iodobenzylguanidine

    • Relevance: 4-Chloro-3-Iodobenzylguanidine demonstrates higher uptake in the heart compared to m-Iodobenzylguanidine, especially at later time points. [] This suggests it may have potential for imaging or therapeutic applications targeting the heart.

    3-Iodo-4-Nitrobenzylguanidine

    • Relevance: 3-Iodo-4-Nitrobenzylguanidine exhibits lower uptake in the heart compared to m-Iodobenzylguanidine at all time points. [] This difference in uptake profiles may be due to the nitro group's influence on its pharmacokinetic properties.

    N(1)-Hydroxy-N(3)-3-Iodobenzylguanidine

    • Relevance: N(1)-Hydroxy-N(3)-3-Iodobenzylguanidine shows lower uptake in the heart compared to m-Iodobenzylguanidine at all time points. [] The introduction of the hydroxyl group likely affects its interaction with the norepinephrine transporter and alters its biodistribution.

    4-Hydroxy-3-Iodobenzylguanidine

    • Relevance: 4-Hydroxy-3-Iodobenzylguanidine exhibits moderate uptake by SK-N-SH neuroblastoma cells. [] This finding suggests it retains some affinity for the norepinephrine transporter, although its uptake is lower compared to m-Iodobenzylguanidine.

    4-Amino-3-Iodobenzylguanidine

    • Relevance: 4-Amino-3-Iodobenzylguanidine also demonstrates moderate uptake by SK-N-SH neuroblastoma cells. [] Similar to 4-Hydroxy-3-Iodobenzylguanidine, its uptake is lower than m-Iodobenzylguanidine, likely due to the amino group's influence on its interaction with the transporter.

    m-Bromobenzylguanidine (MBrBG)

    • Relevance: m-Bromobenzylguanidine is identified as a process-related impurity during the synthesis of m-Iodobenzylguanidine hemisulfate. [, ] Its presence highlights the importance of controlling synthetic conditions to ensure the purity of m-Iodobenzylguanidine preparations.

    3-Guanidinomethyl-5-Iodopyridine (GMIP)

    • Relevance: Unlike m-Iodobenzylguanidine, 3-Guanidinomethyl-5-Iodopyridine is not taken up by the uptake-1 pathway. [] This finding emphasizes the importance of the benzene ring for the specific uptake mechanism of m-Iodobenzylguanidine.

    [11C]Phenethylguanidine ([11C]1a)

    • Relevance: [11C]Phenethylguanidine and its analogs were investigated as potential radiotracers for imaging cardiac sympathetic neurons and adrenergic tumors. [] While structurally distinct from m-Iodobenzylguanidine, they share the target of the norepinephrine transporter and aim to improve upon MIBG's limitations in quantifying cardiac nerve density.

    N-[11C]guanyl-m-octopamine

    • Relevance: N-[11C]guanyl-m-octopamine is another phenethylguanidine derivative studied as a potential radiotracer. It exhibits improved myocardial kinetics compared to [11C]-m-hydroxyephedrine (HED) in nonhuman primates. [] Although structurally different from m-Iodobenzylguanidine, it highlights the exploration of alternative compounds for imaging sympathetic neurons.

    [11C]-p-Hydroxyphenethylguanidine

    • Relevance: [11C]-p-Hydroxyphenethylguanidine demonstrated high accumulation in rat pheochromocytoma xenograft tumors in mice. [] This finding indicates its potential for imaging adrenergic tumors, a similar application to m-Iodobenzylguanidine.

    m-[211At]Astatobenzylguanidine ([211At] MABG)

    • Relevance: m-[211At]Astatobenzylguanidine is designed as a potential radiotherapeutic agent for neuroblastoma. [] Its alpha-particle emissions offer theoretical advantages over the beta-particle emissions of [131I]MIBG due to their shorter range and higher linear energy transfer, potentially leading to greater cytotoxicity and a more targeted therapeutic effect.
Source and Classification

Iobenguane is classified as a radiolabeled compound due to its incorporation of radioactive isotopes, such as iodine-123 or iodine-131. These isotopes enable the compound to emit gamma radiation, which can be detected by imaging devices. Iobenguane is sourced from various chemical synthesis methods that ensure its purity and efficacy for clinical use.

Synthesis Analysis

Methods of Synthesis

The synthesis of iobenguane involves several methods, each with distinct technical details:

  1. Nucleophilic Substitution Reaction: In one method, cold iodine (127I) is replaced by radioactive iodine (123I or 131I) in the iobenguane molecule through a nucleophilic substitution reaction. This method has been optimized to produce high yields while maintaining purity .
  2. Guanidine HCl Method: A common approach involves reacting guanidine hydrochloride with meta-iodobenzylbromide in anhydrous ethanol. This method typically yields approximately 43% of iobenguane after crystallization from methanol .
  3. Cyanoguanidine Method: Another effective synthesis route utilizes cyanoguanidine and meta-iodobenzylamine hydrochloride, heated under nitrogen atmosphere at high temperatures (around 200°C). This method can achieve yields up to 60.5% .
  4. S-ethylisothiouronium Method: A novel synthesis method involves the direct reaction of meta-iodobenzylamine hydrochloride with salts of S-ethylisothiouronium sulfate, producing iobenguane hemisulfate in a single step with yields around 63%. This method is noted for its simplicity and cost-effectiveness due to the collection of ethanethiol as a by-product .

Technical Details

The synthesis processes are typically characterized by spectroscopic methods such as infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectrometry to confirm the identity and purity of the synthesized compound. High-performance liquid chromatography is also utilized to assess the purity levels of iobenguane .

Molecular Structure Analysis

Structure

The molecular formula of iobenguane is C10_{10}H12_{12}I1_{1}N3_{3}. The structure features a benzyl group attached to a guanidine moiety with an iodine atom substituted at the meta position on the benzene ring.

Data

  • Molecular Weight: Approximately 284.12 g/mol
  • Melting Point: Specific melting points can vary based on synthesis methods but are generally within a defined range that confirms purity.
Chemical Reactions Analysis

Reactions

Iobenguane undergoes various chemical reactions relevant to its function as a radiopharmaceutical:

  1. Radioiodination: The primary reaction involves the substitution of non-radioactive iodine with radioactive isotopes (e.g., iodine-123 or iodine-131), which enhances its imaging capabilities.
  2. Metabolic Reactions: In vivo, iobenguane can interact with norepinephrine transporters in neuroendocrine tissues, allowing it to accumulate in target organs such as the adrenal glands and sympathetic nervous system tissues.

Technical Details

The radiochemical yield and purity are critical parameters during synthesis and are monitored using chromatographic techniques. The specific activity of synthesized iobenguane can significantly influence its diagnostic effectiveness.

Mechanism of Action

Iobenguane functions primarily through its affinity for norepinephrine transporters found in neuroendocrine tumors. Upon administration, it competes with norepinephrine for uptake into cells, allowing for targeted imaging via gamma cameras due to its radioactive properties.

Process and Data

Upon binding to these transporters, iobenguane accumulates in tumor tissues where it emits gamma radiation detectable by imaging devices. This process enables clinicians to visualize tumor locations and assess their metabolic activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

Applications

Iobenguane has significant applications in both diagnostic and therapeutic settings:

  1. Diagnostic Imaging: Used extensively for imaging neuroblastoma and other neuroendocrine tumors through single-photon emission computed tomography scans.
  2. Therapeutic Use: Radioactive forms of iobenguane (e.g., iodine-131) are employed in targeted radiotherapy for treating certain types of cancer due to their ability to deliver localized radiation doses to tumor cells while minimizing exposure to surrounding healthy tissues .
  3. Clinical Trials: Ongoing research focuses on enhancing the efficacy and safety profiles of iobenguane formulations for broader applications in oncology .
Synthesis and Radiolabeling Methodologies of Iobenguane

Historical Evolution of Iobenguane Synthesis

Iobenguane (meta-iodobenzylguanidine, MIBG) was first synthesized in the late 1970s via a multi-step process involving refluxing meta-iodobenzylamine hydrochloride (MIBA HCl) with cyanamide. This method, pioneered by Wieland et al., yielded MIBG bicarbonate as an intermediate, converted to the hemisulfate salt for stability. Initial yields were modest (~60%), with impurities requiring recrystallization in water-ethanol mixtures [5]. By the 1980s, alternative routes emerged:

  • Alkylation Approach: Reacting guanidine with meta-iodobenzylbromide in anhydrous ethanol (43% yield), though prolonged reflux (36 hours) limited practicality [5].
  • Cyanoguanidine Fusion: Heating MIBA HCl with cyanoguanidine at 200°C under nitrogen (60.5% yield), but high temperatures risked decomposition [5].
  • Simplified One-Step Method: Combining MIBA HCl with S-ethylisothiouronium sulfate in water at ambient temperature (63% yield). This avoided extreme conditions and generated ethanethiol as a valuable byproduct, enhancing cost-effectiveness [5].

Table 1: Historical Synthetic Methods for MIBG

MethodReagentsConditionsYield (%)Purity
Wieland (1980)MIBA HCl + CyanamideReflux, 4 hrs6095%*
Alkylation (Guanidine)Guanidine + m-IodobenzylbromideReflux, 36 hrs4390%*
Cyanoguanidine FusionMIBA HCl + Cyanoguanidine200°C, 6 hrs60.592%*
S-EthylisothiouroniumMIBA HCl + [NH₂C(NH)S-Et⁺]₂SO₄²⁻RT, 5 hrs6398%*

"Radiolysis caused by beta emission of ¹³¹I could increase free iodide to >10%, necessitating post-synthesis purification (e.g., ion-exchange chromatography)" [2]. Modern kits now incorporate stabilizers (gentisic acid, ascorbate) to suppress radiolysis, maintaining RCP >95% for >8 days [8].

Ultratrace Synthesis for Enhanced Therapeutic Specificity

Standard MIBG contains excess non-radioactive carrier (¹²⁷I-MIBG), which competes with radiolabeled molecules for norepinephrine transporter (NET) uptake. Ultratrace synthesis minimizes carrier content, producing "no-carrier-added" (n.c.a.) formulations:

  • Solid-Phase Radiolabeling: [¹³¹I]NaI is oxidized and bound to a polymer-supported tin precursor. Purification via ion-exchange chromatography removes unincorporated iodine, yielding high specific activity (>1,500 Ci/mmol) ¹³¹I-MIBG [6] [8].
  • Stabilization: Gentisic acid (0.5 mg/mL) and ascorbic acid (1.0 mg/mL) are added to multi-curie doses to scavenge free radicals, limiting radiolytic decomposition to <5% over 5 days [8].Therapeutic Impact: N.c.a. MIBG shows 2–3× higher uptake in NET-expressing organs (e.g., adrenal medulla, heart) compared to carrier-added versions, enhancing tumor targeting while sparing healthy tissue [8].

Comparative Analysis of Nucleophilic Substitution Protocols

Radioiodination efficiency varies by catalyst, reductant, and reaction design:

Table 2: Isotopic Exchange Method Performance

MethodCatalyst/ReductantReaction TimeRCP (%)Free Iodide
Ammonium SulfateNone30–60 min≤75≤25%
Cu(I) (In Situ Sn²⁺)SnSO₄/CuSO₄20–30 min85–908–10%
Cu(II) (Ascorbate)CuSO₄/Na Ascorbate15 min>95<2%
Ultratrace (Solid-Phase)Polymer-Sn45 min>99<0.5%

Data compiled from [2] [6] [8]

  • Reaction Kinetics: Cu(I) shortens exchange time to 15–20 minutes by forming transient [CuI₂]⁻ complexes that facilitate iodide displacement [2].
  • Purification Needs: Ammonium sulfate methods require post-reaction extraction, while Cu(II)/ascorbate yields injectable solutions after pH adjustment [5].
  • Impurity Profiles: Tin-based methods introduce Sn⁴⁺ residues (>50 ppm), demanding additional chelation steps. Ascorbate avoids metal contaminants [6].

Scalability and Industrial Production Challenges

Scaling MIBG synthesis to clinical-grade batches faces hurdles:

  • Radiolysis Control: High-activity ¹³¹I (>10 Ci) accelerates free iodide generation. Solutions include:
  • Stabilizer cocktails (gentisic/ascorbic acids).
  • Inert gas headspace (N₂/Ar) in vials [8].
  • Tin Leachables: Solid-phase methods using polymer-tin complexes must limit tin leakage to <10 ppm per FDA guidelines. Leachable tin is mitigated by:
  • Covalent tin immobilization on silica/polymers.
  • Post-synthesis cation-exchange resins [6].
  • Regulatory Compliance: Good Manufacturing Practice (GMP) requires:
  • Validated HPLC assays for MIBG (USP <823>).
  • Residual solvent control (ethanol/acetonitrile <500 ppm) [6].
  • Cost Barriers: Multi-step purification and radiostabilizers increase production costs 4–5× versus diagnostic ¹²³I-MIBG, impacting therapeutic accessibility [3] [6].

Table 3: Key Iodine Isotopes for MIBG Applications

IsotopeHalf-LifeDecay ModePrimary UseProduction
¹²³I13.2 hoursElectron Capture (γ)SPECT ImagingCyclotron: ¹²⁴Xe(p,pn)
¹²⁴I4.18 daysPositron (β⁺)PET ImagingCyclotron: ¹²⁴Te(p,n)
¹³¹I8.02 daysBeta (β⁻)Therapy/SPECTNuclear Reactor: ²³⁵U Fission

Nuclear properties from [1] [4]

Properties

CAS Number

80663-95-2

Product Name

Iobenguane

IUPAC Name

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid

Molecular Formula

C16H22I2N6O4S

Molecular Weight

640.3 g/mol

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4;

InChI Key

XNACDNPGABUBFR-FKNPGSCZSA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Solubility

Soluble

Synonyms

(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.